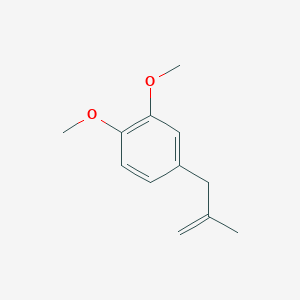

3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene, also known as DMPMP, is an organic compound that has been studied for its potential applications in a variety of scientific and medical fields. It has been found to have a wide range of biological and physiological effects, making it an attractive option for researchers.

Aplicaciones Científicas De Investigación

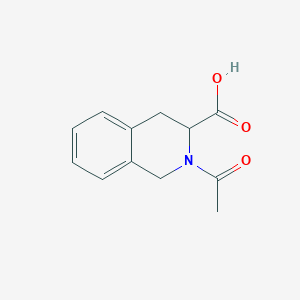

Intermediate in the Preparation of Muscle Relaxants

This compound is employed as an intermediate in the preparation of the muscle relaxant papaverin . Papaverin is a vasodilator used to treat various conditions related to blood vessels, such as spasms.

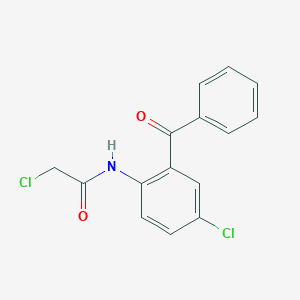

Synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile

The compound has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile . This derivative could have potential applications in various fields, including medicinal chemistry.

Preparation of Modified Diterpene (±) Nimbidiol

It has also been used in the preparation of modified diterpene (±) nimbidiol . This process relies on a sulfenium ion promoted polyene cyclization. Diterpenes have a wide range of applications, including anti-inflammatory, antibacterial, and antifungal activities.

Sunscreen Agent

Isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate, a derivative of the compound, has been found to have a high sun protection factor (SPF) value of 37.10 ± 0.03 . This indicates that it can be used as a sunscreen agent with high protection.

Synthesis of Cinnamate Derivatives

Cinnamate derivatives are widely used in cosmetics as a fragrance, sunscreen, skin whitening agent, and anti-aging agent . The compound can be used in the synthesis of these derivatives.

Preparation of N-(2,4-diaryltetrahydroquinolin-1-yl) Furan-2-carboxamide Derivative

A derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents . This derivative could have potential applications in various fields, including medicinal chemistry.

Mecanismo De Acción

Target of Action

For instance, 3-(3,4-dimethoxyphenyl)propanoic acid, a compound with a similar structure, is known to interact with aromatic-amino-acid aminotransferase .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways .

Pharmacokinetics

A structurally similar compound, 3-(3,4-dimethoxyphenyl)propanoic acid, has been studied, and it’s suggested that it may have similar adme properties .

Result of Action

It’s reasonable to speculate that its effects would be related to its interaction with its targets and the subsequent changes in cellular function .

Action Environment

The action, efficacy, and stability of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene can be influenced by various environmental factors. For instance, pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

1,2-dimethoxy-4-(2-methylprop-2-enyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)7-10-5-6-11(13-3)12(8-10)14-4/h5-6,8H,1,7H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCDCYYXQXNULF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC(=C(C=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597656 |

Source

|

| Record name | 1,2-Dimethoxy-4-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene | |

CAS RN |

155583-45-2 |

Source

|

| Record name | 1,2-Dimethoxy-4-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B118629.png)

![3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol](/img/structure/B118653.png)